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2,5-Dimethyl-3,4-diphenylcyclopentadienone

Cat. No.: B12062024
CAS No.: 38883-84-0
M. Wt: 260.3 g/mol
InChI Key: SOXYIWTUKPMWCG-UHFFFAOYSA-N
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Description

Significance of Cyclopentadienones in Organic Synthesis and Reaction Mechanisms

Cyclopentadienones are a class of organic compounds characterized by a five-membered ring containing a ketone functional group and two carbon-carbon double bonds in conjugation. This arrangement results in a highly reactive diene system, making cyclopentadienones exceptionally useful as building blocks in organic synthesis. Their primary significance lies in their participation in cycloaddition reactions, most notably the Diels-Alder reaction. In these reactions, the cyclopentadienone acts as the diene component, reacting with a variety of dienophiles to construct complex, six-membered ring systems. This capability is fundamental to the synthesis of numerous natural products and other intricate molecular architectures. Furthermore, the study of cyclopentadienone reactions provides valuable insights into fundamental principles of reaction mechanisms, stereochemistry, and electronic effects in organic chemistry.

Historical Context and Early Investigations of 2,5-Dimethyl-3,4-diphenylcyclopentadienone (B12062004)

The synthesis of substituted cyclopentadienones has been a subject of investigation for over a century. An early and notable synthesis of this compound was reported by C.F.H. Allen and J.A. VanAllan in 1942. Their method involved the base-catalyzed condensation of benzil (B1666583) with 3-pentanone (B124093). This reaction proceeds through an aldol (B89426) condensation followed by an intramolecular cyclization and subsequent dehydration to yield the highly colored, crystalline product.

Following its initial synthesis, early investigations into the chemistry of this compound focused on its characteristic reactivity. A significant area of early study was its propensity to undergo reversible dimerization. This phenomenon, where two molecules of the cyclopentadienone react with each other in a Diels-Alder fashion to form a colorless dimer, is a hallmark of many cyclopentadienones. The highly colored nature of the monomer and the colorless nature of the dimer have made this equilibrium a useful system for studying reaction kinetics.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound has expanded into several distinct areas, primarily leveraging its reactive diene system.

Diels-Alder Reactions: This remains the most prominent area of research. The compound readily reacts with a wide range of dienophiles, including alkenes and alkynes, to generate a diverse array of polycyclic and aromatic compounds. These reactions are often characterized by high stereoselectivity and are a cornerstone for the construction of complex molecular frameworks.

Organometallic Chemistry: The cyclopentadienone ring can serve as a ligand for various transition metals. The resulting organometallic complexes are of interest for their potential applications in catalysis and materials science. The electronic properties of the cyclopentadienone can be tuned by the substituents, which in turn influences the properties of the metal complex.

Synthesis of Novel Organic Materials: The rigid, planar structure of the cyclopentadienone core, combined with the potential for functionalization through its reactions, makes it an attractive building block for new organic materials. For instance, its derivatives have been explored in the synthesis of polymers with specific thermal or electronic properties.

Mechanistic and Photochemical Studies: The unique electronic and structural features of this compound make it a valuable substrate for fundamental studies of reaction mechanisms. Its photochemical behavior, including its potential for cycloadditions and rearrangements upon irradiation, has also been a subject of investigation.

Methodological Approaches in the Study of this compound

A variety of analytical and spectroscopic techniques are employed to characterize this compound and to study its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and its reaction products. The chemical shifts of the methyl and phenyl protons and carbons provide detailed information about the electronic environment within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the carbonyl group, which exhibits a characteristic strong absorption band. The position of this band can provide insights into the electronic effects of the substituents on the cyclopentadienone ring. spectroscopyonline.com For conjugated ketones like this one, the carbonyl stretch is typically observed at a lower frequency compared to simple aliphatic ketones. pg.edu.pl

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation patterns, which can further aid in structural elucidation.

UV-Visible Spectroscopy: Due to its extended conjugated system, this compound is highly colored and exhibits strong absorption in the visible region of the electromagnetic spectrum. truman.edu This property is often exploited in kinetic studies of its reactions, such as its dimerization, where the disappearance of the color can be monitored over time. truman.edu

X-ray Crystallography: This technique provides precise information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Data Tables

Physical and Spectroscopic Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₁₆O
Molecular Weight260.33 g/mol
CAS Number26307-17-5 nih.gov
AppearanceHighly colored crystalline solid
Melting PointData not consistently available
¹³C NMR (Predicted)
Carbonyl Carbon (C=O)~200-205 ppm
Olefinic Carbons~120-155 ppm
Phenyl Carbons~125-140 ppm
Methyl Carbons~10-15 ppm
IR Spectroscopy
Carbonyl Stretch (C=O)~1700-1720 cm⁻¹ (in CCl₄)
UV-Visible Spectroscopy
λmax~460 nm truman.edu

Examples of Diels-Alder Reactions with this compound

DienophileReaction ConditionsProduct Type
Self (Dimerization)Room temperature in solutionDimer with a tricyclic core
Dimethyl acetylenedicarboxylateHeating in a solvent like nitrobenzeneSubstituted dimethyl phthalate derivative umkc.edu
Maleic anhydrideHeating in a suitable solventBicyclic adduct
Cycloheptatriene (B165957)Not specifiedCycloaddition product evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O B12062024 2,5-Dimethyl-3,4-diphenylcyclopentadienone CAS No. 38883-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H16O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXYIWTUKPMWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180922
Record name 2,5-Dimethyl-3,4-diphenylcyclopentadienone
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Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26307-17-5, 38883-84-0
Record name 2,5-Dimethyl-3,4-diphenylcyclopentadienone
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Record name 2,5-Dimethyl-3,4-diphenylcyclopentadienone
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Record name 2,5-Dimethyl-3,4-diphenyl-cyclopenta-2,4-dienone
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Synthetic Methodologies for 2,5 Dimethyl 3,4 Diphenylcyclopentadienone and Its Derivatives

Classical Synthetic Routes to Cyclopentadienone Scaffolds

The formation of the cyclopentadienone core has traditionally been achieved through condensation reactions, with the aldol (B89426) condensation being a prominent and widely utilized method. This approach is particularly effective for the synthesis of tetraphenylcyclopentadienone, a close structural analog of 2,5-dimethyl-3,4-diphenylcyclopentadienone (B12062004).

The classical synthesis of tetraphenylcyclopentadienone involves a double aldol condensation between benzil (B1666583) and dibenzyl ketone in the presence of a strong base, such as potassium hydroxide (KOH), in an alcoholic solvent like ethanol. truman.educhemicalbook.com The reaction proceeds by the formation of an enolate from dibenzyl ketone, which then undergoes a nucleophilic attack on one of the carbonyl groups of benzil. A subsequent intramolecular aldol condensation and dehydration lead to the formation of the highly conjugated, dark-colored tetraphenylcyclopentadienone. quizlet.comscribd.comwpmucdn.com This reaction is valued for its ability to form multiple carbon-carbon bonds in a single operation, leading to the construction of the complex cyclic structure from acyclic precursors. quizlet.com

The general reaction scheme for the synthesis of a tetrasubstituted cyclopentadienone via aldol condensation is presented below:

Reactant 1Reactant 2BaseSolventProduct
BenzilDibenzyl ketoneKOHEthanolTetraphenylcyclopentadienone

This classical approach, while effective, often requires relatively harsh reaction conditions, including strong bases and elevated temperatures.

Advanced Synthetic Strategies for this compound

In recent years, more advanced and efficient methods for the synthesis of cyclopentadienones have been developed, offering improvements in terms of yield, selectivity, and substrate scope. A notable example is the Rhodium(I)-catalyzed [3+2] cycloaddition of cyclopropenones and alkynes. This method provides a highly efficient and regioselective route to cyclopentadienones that can be difficult to obtain through traditional methods. organic-chemistry.org The versatility of this approach allows for the synthesis of a wide range of substituted cyclopentadienones by varying the substituents on the cyclopropenone and alkyne starting materials.

Another modern approach involves the palladium-catalyzed [2+2+1] cyclocarbonylation of alkynes, which offers a convenient and regioselective synthesis of cyclopentadienones. acs.org Furthermore, a one-pot reaction of carbon dioxide with 1,4-dilithio-1,3-diene derivatives can afford cyclopentadienone derivatives with various substituents in high yields within minutes. organic-chemistry.org These advanced strategies represent a significant step forward in the synthesis of complex cyclopentadienone scaffolds.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. In the context of this compound synthesis, several green approaches can be envisioned.

Microwave-assisted synthesis is a powerful tool in green chemistry that can significantly reduce reaction times and improve yields. nih.govsemanticscholar.org The application of microwave irradiation to the classical aldol condensation reaction could potentially lead to a more energy-efficient process with shorter reaction times. Microwave heating has been successfully employed in various multi-component reactions to synthesize heterocyclic compounds, demonstrating its broad applicability. nih.govrsc.org

Solvent-free reactions or the use of more environmentally benign solvents are other key aspects of green chemistry. The aldol condensation for the synthesis of cyclopentadienones could potentially be carried out under solvent-free conditions, for instance, by grinding the solid reactants together, a technique known as grindstone chemistry. organic-chemistry.org This would eliminate the need for organic solvents, reducing waste and potential environmental pollution.

The development of catalytic versions of classical reactions is another green approach. While the aldol condensation is typically base-catalyzed, exploring heterogeneous catalysts that can be easily recovered and reused would enhance the sustainability of the synthesis.

Directed Synthesis of Substituted this compound Derivatives

The ability to introduce specific functional groups at desired positions on the this compound scaffold is crucial for tuning its chemical and physical properties for various applications. The directed synthesis of substituted derivatives can be achieved through several strategies.

One approach is the regioselective synthesis of the cyclopentadienone core itself by employing starting materials with the desired substituents. For instance, in the Rhodium(I)-catalyzed [3+2] cycloaddition, the final substitution pattern of the cyclopentadienone is determined by the substituents on the starting cyclopropenone and alkyne. organic-chemistry.org This allows for a high degree of control over the placement of functional groups.

Post-synthesis modification of the this compound core is another strategy. Functional groups on the phenyl rings can be introduced or modified using standard aromatic substitution reactions. For example, electrophilic aromatic substitution reactions could be employed to introduce nitro, halogen, or acyl groups onto the phenyl rings, which can then be further transformed into other functional groups.

Reactivity and Mechanistic Investigations of 2,5 Dimethyl 3,4 Diphenylcyclopentadienone

Dimerization and Monomer-Dimer Equilibrium Dynamics

2,5-Dimethyl-3,4-diphenylcyclopentadienone (B12062004) exists in a dynamic equilibrium between its monomeric and dimeric forms. This equilibrium is a reversible Diels-Alder reaction where one molecule of the cyclopentadienone acts as the diene and another acts as the dienophile truman.edu. The monomer is a highly colored species, while the dimer is colorless, a property that is often exploited in the study of this equilibrium truman.edu.

Thermodynamic Parameters of Dimerization

The dimerization of this compound is an exothermic process, as is typical for Diels-Alder reactions. The thermodynamic parameters governing this equilibrium can be determined by studying the temperature dependence of the equilibrium constant. While specific values for the enthalpy (ΔH°) and entropy (ΔS°) of dimerization for this particular compound require dedicated experimental investigation, the negative enthalpy change indicates that the formation of the dimer is favored at lower temperatures. Conversely, the decrease in entropy upon dimerization means that the monomer is favored at higher temperatures.

Kinetic Studies of Monomer-Dimer Interconversion

The interconversion between the monomer and dimer is a classic example of a reversible second-order reaction. Kinetic studies can be performed to determine the rate law and activation energy of this process truman.edu. The rate of the forward reaction (dimerization) is proportional to the square of the monomer concentration, while the rate of the reverse reaction (dissociation of the dimer) is first order with respect to the dimer concentration. By monitoring the change in concentration of the colored monomer over time, typically via spectrophotometry, the rate constants for both the forward and reverse reactions can be determined truman.edu. From the temperature dependence of these rate constants, the activation energy for both the dimerization and the dissociation can be calculated using the Arrhenius equation truman.edu.

Influence of Solvent and Temperature on Equilibrium

The position of the monomer-dimer equilibrium is sensitive to both solvent and temperature. As dictated by Le Chatelier's principle and the exothermic nature of the dimerization, an increase in temperature shifts the equilibrium towards the monomeric form truman.edu. This is visibly observed as a solution of the dimer becomes more intensely colored upon heating truman.edu.

The choice of solvent can also influence the equilibrium, although for non-polar reactants like this compound, the effect of non-polar organic solvents is generally less pronounced than temperature effects truman.edu. However, subtle differences in solvation of the monomer and dimer can lead to shifts in the equilibrium position. Experimental studies often utilize non-polar organic solvents such as toluene, xylene, or mesitylene truman.edu.

Spectroscopic Probes for Dimerization Studies

The significant difference in the electronic absorption spectra of the monomer and dimer provides a convenient method for studying the dimerization equilibrium.

UV-Vis Spectroscopy : The monomer of this compound is intensely colored and exhibits a characteristic absorption maximum in the visible region, around 460 nm truman.edu. The dimer, being colorless, does not absorb at this wavelength truman.edu. This difference allows for the direct measurement of the monomer concentration using Beer-Lambert law, making UV-Vis spectroscopy a powerful tool for kinetic and thermodynamic studies of the equilibrium truman.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy can also be employed to study the monomer-dimer equilibrium. The proton signals of the monomer and dimer will have distinct chemical shifts. By integrating the signals corresponding to each species at different temperatures, the equilibrium constant can be determined. This method provides a complementary approach to UV-Vis spectroscopy for obtaining thermodynamic data.

Cycloaddition Reactions

Beyond self-dimerization, this compound is a versatile diene in Diels-Alder reactions with various dienophiles. These [4+2] cycloaddition reactions are a powerful tool for the synthesis of complex cyclic and bicyclic systems wikipedia.org.

Diels-Alder Reactions of this compound as a Diene

This compound readily reacts with a variety of electron-deficient dienophiles to form stable cycloadducts. The reaction proceeds through a concerted mechanism, leading to the formation of a new six-membered ring wikipedia.org. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups masterorganicchemistry.com.

Below is a table summarizing some of the Diels-Alder reactions of this compound with different dienophiles.

DieneDienophileReaction ConditionsProduct
This compoundItself (Dimerization)Reversible, temperature-dependentDimer of this compound
This compoundNorbornadiene derivative (Pe-NBD-OH)70 °C in tolueneCyclopentadienone-Norbornadiene adduct ucsb.edu

This table is illustrative and can be expanded with more specific examples as they are reported in the literature.

Reactivity with Alkynes and Formation of Benzene Derivatives

The Diels-Alder reaction of this compound with various alkynes provides a powerful method for the synthesis of highly substituted benzene derivatives. This cycloaddition is followed by a retro-Diels-Alder reaction, which involves the expulsion of carbon monoxide from the initial bridged adduct, leading to the formation of an aromatic ring. The reactivity of the dienophile plays a crucial role in the success of these reactions, with electron-withdrawing groups on the alkyne generally accelerating the process.

A notable example is the reaction with diphenylacetylene, which, when heated in a high-boiling solvent such as benzophenone, yields 1,2,3,4-tetraphenyl-5,6-dimethylbenzene. wikipedia.orgorgsyn.orgmolbase.com This reaction proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then loses carbon monoxide to afford the hexasubstituted benzene derivative.

The reaction with benzyne, a highly reactive and transient species, also proceeds readily. Benzyne can be generated in situ from the aprotic diazotization of anthranilic acid. ut.ac.ir The monomeric form of this compound, which is in equilibrium with its dimer at elevated temperatures, efficiently traps the benzyne intermediate to yield 1,4-dimethyl-2,3-diphenylnaphthalene after the extrusion of carbon monoxide. ut.ac.ir

The versatility of this reaction is further demonstrated by its use with other alkynes, such as dimethyl acetylenedicarboxylate. In this case, the electron-withdrawing ester groups on the alkyne enhance its dienophilic character, facilitating the reaction to form the corresponding substituted dimethyl phthalate derivative. umkc.edu

Table 1: Reactivity of this compound with Alkynes

Dienophile Reaction Conditions Product Yield (%)
Diphenylacetylene Reflux in benzophenone 1,2,3,4-Tetraphenyl-5,6-dimethylbenzene 84 orgsyn.org
Benzyne (from anthranilic acid and isoamyl nitrite) 1,1,2-Trichloroethane, 108°C 1,4-Dimethyl-2,3-diphenylnaphthalene >90 ut.ac.ir
Dimethyl acetylenedicarboxylate Reflux in nitrobenzene Dimethyl 3,6-dimethyl-4,5-diphenylphthalate Not specified umkc.edu
Reactivity with Alkenes and Substituted Cycloalkenes

This compound readily undergoes Diels-Alder reactions with a variety of alkenes and substituted cycloalkenes. A prominent example of its reactivity is its dimerization, where one molecule acts as the diene and the other as the dienophile. truman.edu This reversible reaction is temperature-dependent, with the monomeric form being favored at higher temperatures. truman.edu

The reaction of this compound with cyclic alkenes has also been investigated. For instance, its reaction with norbornadiene has been reported, leading to the formation of a polycyclic adduct. ucsb.edu The strained nature of the double bond in norbornadiene makes it a reactive dienophile. Similarly, reactions with other cycloalkenes, such as cyclooctene and cyclooctadienes, have been explored, yielding the corresponding [4+2] cycloaddition products.

With electron-deficient alkenes, such as maleic anhydride, the reaction is expected to proceed efficiently due to the favorable electronic demand of the Diels-Alder reaction. mnstate.eduresearchgate.net The electron-withdrawing nature of the anhydride group enhances the dienophilicity of the double bond, leading to the formation of a bicyclic adduct.

Table 2: Reactivity of this compound with Alkenes and Cycloalkenes

Dienophile Reaction Conditions Product
This compound Toluene, xylene, or mesitylene, elevated temperature Dimer of this compound truman.edu
Norbornadiene Toluene, 70°C Adduct of this compound and norbornadiene ucsb.edu
Cyclooctene Not specified Cycloadduct with cyclooctene
Cyclooctadienes Not specified Cycloadduct with cyclooctadienes
Maleic Anhydride Not specified Adduct with maleic anhydride mnstate.eduresearchgate.net
Reactivity with Highly Substituted Dienophiles

The steric hindrance posed by the methyl and phenyl groups in this compound can influence its reactivity towards highly substituted dienophiles. Nevertheless, cycloaddition reactions with sterically demanding dienophiles have been reported.

A notable example is the reaction with triphenylcyclopropene. In this reaction, the highly strained cyclopropene acts as the dienophile. The initial Diels-Alder adduct undergoes a rearrangement with the extrusion of carbon monoxide to form a cycloheptatriene (B165957) derivative. nih.gov The complexity of the NMR spectra of the product suggests the formation of multiple isomers arising from subsequent wikipedia.orgumkc.edu-hydrogen shifts. nih.gov

The successful reaction with a trisubstituted dienophile like triphenylcyclopropene highlights the ability of this compound to react even with sterically encumbered partners, although the reaction conditions and product distribution may be influenced by these steric interactions.

Table 3: Reactivity of this compound with a Highly Substituted Dienophile

Dienophile Product Observations
Triphenylcyclopropene Cycloheptatriene derivative (C₇Ph₅Me₂H) nih.gov Formation of a mixture of isomers due to subsequent rearrangements. nih.gov
Stereochemical Control and Exo/Endo Selectivity in Adduct Formation

The stereochemical outcome of Diels-Alder reactions is a crucial aspect, with the formation of endo and exo diastereomers being a common feature, particularly with cyclic dienes. The "Alder rule" generally predicts a preference for the endo product, which is attributed to secondary orbital interactions between the diene and the dienophile in the transition state. However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.

In the context of cyclopentadienone derivatives, the substituents on the diene and dienophile play a significant role in determining the endo/exo selectivity. For the dimerization of this compound, the structure of the dimer indicates a specific stereochemical arrangement, although the endo/exo preference is not explicitly detailed in the provided search results.

In reactions with dienophiles like maleic anhydride, the formation of both endo and exo adducts is possible. mercer.eduunwisdom.org The reaction conditions, such as temperature, can influence the product ratio. At lower temperatures, the kinetically controlled endo product is often favored, while at higher temperatures, the reaction may become reversible, leading to the formation of the more stable exo product. masterorganicchemistry.com

Table 4: General Principles of Stereochemical Control in Diels-Alder Reactions of Cyclopentadienones

Factor Influence on Selectivity
Secondary Orbital Interactions Generally favor the formation of the endo adduct.
Steric Hindrance The exo adduct is typically less sterically hindered and therefore thermodynamically more stable.
Reaction Temperature Lower temperatures often favor the kinetic endo product, while higher temperatures can lead to the thermodynamic exo product through equilibration. masterorganicchemistry.com
Regioselectivity in Asymmetric Diels-Alder Reactions

Asymmetric Diels-Alder reactions provide a powerful tool for the enantioselective synthesis of chiral molecules. The regioselectivity in these reactions, which determines the orientation of the dienophile relative to an unsymmetrical diene, is a critical aspect. For a symmetrically substituted diene like this compound, regioselectivity is not a factor when reacting with symmetrical dienophiles. However, with unsymmetrical dienophiles, the issue of regioselectivity arises.

The use of chiral auxiliaries attached to the dienophile or chiral Lewis acid catalysts can induce high levels of diastereoselectivity and enantioselectivity. harvard.edu Chiral auxiliaries, such as those derived from camphor or oxazolidinones, can effectively shield one face of the dienophile, leading to a preferred direction of attack by the diene. harvard.edu

Chiral Lewis acids can coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene. wiley-vch.de This approach has been successfully applied to various Diels-Alder reactions, achieving high yields and enantioselectivities. While specific examples for this compound in asymmetric reactions were not found in the provided search results, the general principles of asymmetric catalysis are applicable.

Table 5: Strategies for Regio- and Enantiocontrol in Asymmetric Diels-Alder Reactions

Strategy Mechanism of Control Expected Outcome
Chiral Auxiliaries Steric hindrance from the auxiliary directs the approach of the diene to one face of the dienophile. harvard.edu High diastereoselectivity.
Chiral Lewis Acid Catalysts Coordination of the catalyst to the dienophile creates a chiral environment, favoring one enantiomeric product. wiley-vch.de High enantioselectivity.
Kinetic and Mechanistic Studies of Diels-Alder Pathways

The Diels-Alder reaction is generally understood to proceed through a concerted, pericyclic mechanism, involving a single, cyclic transition state. masterorganicchemistry.com This is supported by the high degree of stereospecificity observed in these reactions.

Kinetic studies of the dimerization of this compound provide valuable insights into its reactivity. This reaction can be monitored spectrophotometrically by observing the disappearance of the colored monomer. By measuring the reaction rate at different temperatures, the activation energy for the dimerization can be determined using the Arrhenius equation. truman.edu A laboratory experiment designed for this purpose involves dissolving the dimer in a solvent like toluene, heating to generate the monomer, and then monitoring the absorbance at a specific wavelength as the monomer dimerizes at a controlled temperature. truman.edu

The rate of the Diels-Alder reaction is influenced by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller HOMO-LUMO gap generally leads to a faster reaction.

Table 6: Parameters from a Kinetic Study of the Dimerization of this compound

Parameter Method of Determination Significance
Rate Law Integrated rate law analysis of concentration vs. time data. truman.edu Describes the dependence of the reaction rate on the concentration of the monomer.
Rate Constant (k) Determined from the slope of the integrated rate law plot. truman.edu Quantifies the rate of the reaction at a specific temperature.
Activation Energy (Ea) Arrhenius plot of ln(k) vs. 1/T. truman.edu Represents the minimum energy required for the reaction to occur.
Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound in Diels-Alder reactions is significantly influenced by both electronic and steric factors.

Electronic Factors:

The general principle of the Diels-Alder reaction is that it is favored between an electron-rich diene and an electron-poor dienophile (a "normal electron demand" Diels-Alder reaction). masterorganicchemistry.com The phenyl groups at the 3- and 4-positions of the cyclopentadienone ring are electron-withdrawing through induction but can be electron-donating or withdrawing through resonance, depending on the specific reaction and transition state geometry. The methyl groups at the 2- and 5-positions are weakly electron-donating.

The reactivity is enhanced when the dienophile possesses electron-withdrawing groups (e.g., -CN, -C=O, -COOR), as this lowers the energy of the dienophile's LUMO, reducing the HOMO-LUMO gap with the diene. masterorganicchemistry.com Conversely, electron-donating groups on the diene raise the energy of its HOMO, which also leads to a smaller HOMO-LUMO gap and a faster reaction.

Steric Factors:

The bulky phenyl and methyl groups on the cyclopentadienone ring can sterically hinder the approach of the dienophile. This steric hindrance can affect both the rate of the reaction and the stereochemical outcome (endo/exo selectivity). For highly substituted dienophiles, steric repulsion between the substituents on the diene and dienophile in the transition state can significantly slow down the reaction or favor the formation of the less sterically congested exo adduct.

In the case of this compound, the methyl groups at the termini of the diene system can influence the approach of the dienophile. Similarly, the out-of-plane twisting of the phenyl groups can create a specific steric environment around the diene framework.

Table 7: Influence of Substituents on the Reactivity of this compound

Factor Effect on Reactivity
Electronic
Phenyl groups (C3, C4) Can have both inductive and resonance effects, influencing the electron density of the diene system.
Methyl groups (C2, C5) Weakly electron-donating, increasing the HOMO energy of the diene.
Steric
Phenyl groups (C3, C4) Bulky groups that can hinder the approach of the dienophile.
Methyl groups (C2, C5) Can create steric interactions with substituents on the dienophile, potentially influencing the endo/exo selectivity.

Higher-Order Cycloadditions Involving this compound

Higher-order cycloadditions, which involve more than six π-electrons, represent a powerful class of reactions for the synthesis of complex polycyclic systems. scripps.edu Unlike the well-established [4+2] Diels-Alder reaction, these transformations are less common but offer routes to larger ring structures. scripps.edu The compound this compound has been a subject of investigation in this area, particularly its participation in [6+4] cycloadditions.

The reaction between this compound and cycloheptatriene serves as a notable example of a [6+4] cycloaddition. acs.orgacs.org This reaction is complex, yielding multiple 1:1 adducts and even a 2:1 adduct. acs.org The formation of these products highlights the intricate reaction pathways available. acs.org Similarly, the cycloaddition of this compound with tropone (B1200060) has also been investigated, contributing to the understanding of these higher-order cycloaddition processes. acs.org

Detailed studies of the reaction with cycloheptatriene have identified several distinct adducts, showcasing the varied reactivity. The products include both direct cycloaddition products and a decarbonylated adduct, indicating subsequent reactions of the initial products. acs.org

ReactantAdduct TypeReported Melting Point (°C)
Cycloheptatriene1:1 Adduct (I)145-146
Cycloheptatriene1:1 Adduct (II)171 (needles), 196-197 (prisms)
Cycloheptatriene1:1 Adduct (III)199-200
Cycloheptatriene1:1 Adduct (IV)158-159
CycloheptatrieneDecarbonylated 1:1 Adduct (V)198-199
Cycloheptatriene2:1 Adduct (VI)225-226

Data sourced from a preliminary report on the cycloaddition reactions between cycloheptatriene and this compound. acs.org

While the [6+4] cycloaddition pathway is a significant aspect of the reactivity of this compound with seven-membered ring systems, the potential for other cycloaddition modes exists. Cycloaddition reactions involving tropone can be complex, with theoretical and experimental studies on related systems showing possibilities for [4+2], [8+2], and [6+2] pathways in addition to the [6+4] mode. researchgate.netnih.gov The exact distribution of products and the favorability of each pathway depend on factors such as substituents and reaction conditions. researchgate.net For the specific reactions of this compound, the literature primarily highlights the [6+4] adducts, though the formation of multiple isomers suggests a complex energy surface with competing reaction channels. acs.org

Retro-Diels-Alder Reactions and Cheletropic Extrusions

The reverse of the Diels-Alder reaction, known as the retro-Diels-Alder (rDA) reaction, is a thermally allowed process that becomes favorable at elevated temperatures. wikipedia.orgwikipedia.org This reaction involves the fragmentation of a cyclohexene derivative back into a diene and a dienophile. wikipedia.org The rDA process is particularly relevant to the adducts of this compound, as it can lead to the extrusion of small, stable molecules.

A key feature of the Diels-Alder adducts derived from cyclopentadienones is their propensity to undergo a cheletropic extrusion of carbon monoxide (CO) upon heating. thieme-connect.de This process is a type of retro-cycloaddition where a small molecule is eliminated from a ring system. thieme-connect.de In the case of the adducts formed from this compound, the elimination of CO is driven by the formation of the highly stable carbon monoxide molecule and often results in the creation of a new diene system. thieme-connect.de For instance, the reaction between this compound and cycloheptatriene yields a decarbonylated 1:1 adduct, directly confirming that this extrusion process occurs. acs.org This thermal extrusion is a common pathway for adducts of this type and is a synthetically useful method for generating substituted cyclohexadienes from corresponding bicyclic systems. thieme-connect.de

The highly-colored monomer of this compound exists in equilibrium with its colorless dimer via a reversible Diels-Alder reaction. Heating the dimer causes a retro-Diels-Alder reaction, releasing the monomer. This demonstrates the inherent capacity of systems involving this compound to undergo retro-cycloadditions under thermal conditions.

The ability of specific molecules to bind and later release carbon monoxide under controlled conditions is of significant interest for chemical synthesis. Carbon monoxide is a crucial reagent in many industrial carbonylation reactions, but its toxicity and gaseous nature make it difficult to handle in a laboratory setting. nih.gov Molecules that can act as CO surrogates, releasing it on demand, offer a safer and more convenient alternative to high-pressure gas cylinders. nih.gov

Organometallic complexes have been designed to capture CO and release it upon a specific trigger, such as a change in solvent. nih.gov For example, an iridium complex has been shown to form a stable CO-adduct in solid form, which then rapidly releases CO gas when dissolved in tetrahydrofuran (THF). nih.gov This released CO can then be used in subsequent reactions, such as the carbonylation of another metal complex, in a simple "vial-inside-vial" setup. nih.gov While specific applications utilizing the adducts of this compound for this purpose are not extensively detailed, their known ability to thermally extrude CO suggests their potential as precursors for the controlled release of this important chemical feedstock.

Organometallic Complex Formation and Catalysis

Cyclopentadienyl (B1206354) (Cp) ligands and their derivatives are fundamental building blocks in organometallic chemistry, forming stable complexes with a wide range of transition metals. These complexes are central to many catalytic processes. The compound this compound can serve as a precursor to such ligands. Following decarbonylation of its adducts or through other transformations, a substituted cyclopentadiene (B3395910) can be generated, which upon deprotonation yields a cyclopentadienyl anion. This anion can then be coordinated to a metal center.

The electronic and steric properties of the resulting organometallic catalyst can be finely tuned by modifying the substituents on the cyclopentadienyl ring. This modulation of the ligand environment is crucial for controlling the activity and selectivity of the catalyst in various transformations, including C-H activation, cross-coupling reactions, and polymerization. researchgate.net While the direct catalytic applications of organometallic complexes derived specifically from this compound are a specialized area, the principles of ligand design suggest that its substituted cyclopentadienyl framework could be incorporated into catalysts for a variety of organic transformations. ehu.esmdpi.com

Synthesis and Coordination Chemistry of Metal-Cyclopentadienone Complexes

The versatile reactivity of this compound extends to its use as a ligand in organometallic chemistry. Its ability to coordinate with various transition metals has led to the synthesis of a range of metal-cyclopentadienone complexes, with iron and rhodium complexes being the most studied.

(Cyclopentadienone)iron tricarbonyl compounds are a well-established class of organometallic complexes. The synthesis of iron tricarbonyl complexes of this compound and its derivatives typically involves the reaction of the corresponding cyclopentadienone with an iron carbonyl source. nih.gov A common method is the reaction with iron pentacarbonyl (Fe(CO)₅) at elevated temperatures, which yields the desired (cyclopentadienone)iron tricarbonyl complex as an air-stable solid. nih.gov

These complexes are characterized by the η⁴-coordination of the cyclopentadienone ligand to an Fe(CO)₃ fragment. The stability and reactivity of these complexes can be tuned by modifying the substituents on the cyclopentadienone ring. acs.org For instance, the introduction of electron-donating groups, such as amino substituents, onto the cyclopentadienone backbone can increase the electron density on the ligand, which in turn influences the catalytic activity of the iron center. researchgate.net

The general synthesis is depicted below: C₅R₄O + Fe(CO)₅ → (η⁴-C₅R₄O)Fe(CO)₃ + 2CO

The resulting complexes, such as [2,5-bis(3,5-dimethylphenyl)-3,4-diphenylcyclopentadienone]iron tricarbonyl, have been synthesized and thoroughly characterized. nih.govgettysburg.edu X-ray crystal structures of several (3,4-diphenylcyclopentadienone)iron tricarbonyl compounds have been reported, confirming the connectivity of this class of compounds. nih.gov

Rhodium complexes bearing cyclopentadienone ligands are also significant in organometallic catalysis. The synthesis of these complexes can be achieved through various routes, including the reaction of a rhodium precursor with a pre-formed cyclopentadienone. For instance, rhodium(I) complexes can be prepared which can then be oxidized to afford the corresponding Rh(III) derivatives.

While specific studies focusing exclusively on this compound are less common than for their iron counterparts, related structures provide insight into their coordination chemistry. For example, complexes of the type [(acetylacetonate)-3,4-di(β-naphthyl)-2,5-diarylcyclopentadienone]rhodium(I) have been synthesized and characterized. researchgate.net These studies reveal that such complexes can exist as dimers in the solid state and in solution at low temperatures. researchgate.net The addition of other ligands, like triphenylphosphine, can cleave these dimers to form monomeric species. researchgate.net The synthesis of cyclopentadienone rhodium complexes has also been explored in the context of their catalytic activity in reductive amination reactions, highlighting the functional importance of this class of compounds. nih.gov

While iron and rhodium complexes of cyclopentadienones are the most extensively studied, the ligand framework is capable of coordinating to a variety of other transition metals. However, specific, well-characterized examples of complexes formed between this compound and other transition metals such as ruthenium, cobalt, or nickel are not as prominently documented in the surveyed scientific literature. The synthesis of ruthenium complexes with sterically-hindered pentaarylcyclopentadienyl ligands has been investigated, suggesting that similar coordination with the subject cyclopentadienone is feasible. nih.gov Likewise, cobalt can form sandwich complexes with related cyclopentadienone ligands through microwave-assisted synthesis from diaryl acetylenes. researchgate.net

Catalytic Applications of Organometallic Complexes Derived from this compound

Organometallic complexes derived from this compound, particularly the iron tricarbonyl derivatives, have emerged as effective catalysts for a variety of organic transformations. Their activity is often attributed to a bifunctional mechanism where both the metal center and the oxygen atom of the cyclopentadienone ligand participate in the reaction.

(Cyclopentadienone)iron tricarbonyl complexes have proven to be highly active catalysts for transfer hydrogenation of carbonyl compounds and transfer dehydrogenation of alcohols. nih.govacs.org These reactions typically use an alcohol, such as isopropanol, as a hydrogen source for reductions or a ketone, like acetone, as a hydrogen acceptor for oxidations.

Research has shown that derivatives of (3,4-diphenylcyclopentadienone)iron tricarbonyl are effective catalysts for these transformations. nih.govgettysburg.edu For example, [2,5-bis(3,5-dimethylphenyl)-3,4-diphenylcyclopentadienone]iron tricarbonyl was identified as a particularly active catalyst in both the transfer hydrogenation of acetophenone and the transfer dehydrogenation of 1-phenylethanol. nih.govgettysburg.edu The catalytic cycle is believed to involve the generation of an iron hydride species. nih.gov Studies have also noted that product inhibition can occur during dehydrogenation reactions. nih.gov

Catalytic Activity in Transfer Hydrogenation of Acetophenone
CatalystSubstituents (2,5-positions)Conversion (%) after 6hConversion (%) after 24h
Complex A-Me~60~90
Complex B-Et~60~90
Complex C-bis(3,5-dimethylphenyl)>90>95

Reductive amination, the conversion of a carbonyl compound to an amine, is another area where these iron complexes show significant catalytic promise. nih.gov This reaction is a cornerstone of amine synthesis in industrial and academic settings. Homogeneous iron catalysts, including cyclopentadienone-iron tricarbonyl complexes, have been successfully employed to promote such transformations. nih.gov

The catalytic system often operates under hydrogen pressure and can be used for the reductive amination of aldehydes and ketones with various secondary amines. nih.govscispace.com Research on related 2,3-diamino-4,5-diarylcyclopentadienone iron carbonyl complexes has shown that amino substituents on the cyclopentadienone ring are highly favorable for catalytic activity. nih.gov For instance, the reductive amination of citronellal with N-methylbenzylamine can be achieved with high conversion using these types of catalysts. nih.gov The reaction proceeds via the formation of an intermediate enamine or imine, which is then hydrogenated. nih.gov The development of these iron-based catalysts offers a more sustainable and cost-effective alternative to traditional noble metal catalysts. researchgate.net

Catalytic Performance in Reductive Amination of Citronellal
Catalyst TypeCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Conversion (%)
Diamino-CPD Iron Complex1.0585100
Diamino-CPD Iron Complex0.558588
Knölker-type Complex1.0585<20
Palladium-Catalyzed Carbonylation Reactions Utilizing CO Release

While direct utilization of this compound as a carbon monoxide (CO) releasing surrogate in palladium-catalyzed carbonylation reactions is not extensively documented in readily available literature, the fundamental reactivity of related cyclopentadienone structures points to its potential in such applications. The core principle of CO-releasing molecules in catalysis is their ability to undergo decarbonylation in situ, providing a localized and controlled source of CO gas for subsequent catalytic cycles.

Cyclopentadienone-containing molecules, particularly their Diels-Alder adducts, are known to undergo decarbonylation reactions upon stimulation, typically by light (photochemical decarbonylation) or heat (thermal decarbonylation). For instance, certain Diels-Alder adducts of cyclopentadienones have been shown to undergo an irreversible, light-induced decarbonylation. This process, often triggered by UV light (e.g., 365 nm), leads to the expulsion of CO and the formation of new products researchgate.net. This known reactivity suggests a plausible, albeit hypothetical, pathway where this compound or its derivatives could be engineered to release CO under specific conditions, which could then be captured in a palladium-catalyzed carbonylation process.

A typical palladium-catalyzed carbonylation reaction involves the reaction of an organic halide or triflate with a nucleophile and CO, catalyzed by a palladium complex. The CO is incorporated into the organic substrate to form carbonyl compounds like esters, amides, or ketones. Using a solid or liquid CO surrogate that releases CO in situ can circumvent the challenges associated with handling gaseous CO. If this compound were to act as a CO source, it would likely first undergo a decarbonylation event, releasing CO into the reaction medium where it can enter the palladium catalytic cycle.

Mechanistic Insights into Metal-Catalyzed Processes

The mechanism of palladium-catalyzed carbonylation reactions is well-established and generally proceeds through a series of fundamental steps involving a palladium catalyst, typically in the Pd(0) oxidation state.

The catalytic cycle can be described as follows:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R-X) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the R-X bond and the formation of a new organopalladium(II) complex, L₂Pd(R)X, where L represents the supporting ligands. The oxidation state of palladium changes from 0 to +2 in this process.

CO Insertion (Migratory Insertion) : A molecule of carbon monoxide coordinates to the Pd(II) center. Subsequently, in a step known as migratory insertion, the alkyl or aryl group (R) migrates to the coordinated CO, forming an acyl group. This results in the formation of a palladium-acyl intermediate, L₂Pd(COR)X.

Transmetalation (for cross-coupling reactions) or Nucleophilic Attack :

In carbonylative cross-coupling reactions (like Suzuki or Stille coupling), a second reagent (e.g., an organoboron or organotin compound) undergoes transmetalation with the palladium-acyl complex, replacing the halide (X) with the second organic group (R').

In other carbonylation reactions, a nucleophile (e.g., an alcohol, amine, or water) attacks the palladium-acyl complex.

Reductive Elimination : This is the final step of the cycle, where the two organic groups (COR and R') or the acyl group and the nucleophile are coupled together and eliminated from the palladium center, forming the final carbonylated product (e.g., R-CO-R' or R-CO-Nu). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and outcome of the catalytic cycle are highly dependent on various factors, including the nature of the substrate, the choice of palladium precursor, the type of ligands, the base used, and the reaction conditions such as temperature and pressure. The ligands play a crucial role in stabilizing the palladium intermediates and modulating their reactivity, which influences the rates of oxidative addition and reductive elimination.

Photochemical Transformations of this compound

This compound is a highly colored compound that readily undergoes a reversible Diels-Alder reaction with itself to form a colorless dimer. nist.gov This dimerization is a thermal [4+2] cycloaddition reaction where one molecule of the cyclopentadienone acts as the diene and another acts as the dienophile. The monomeric form can be regenerated by heating a solution of the dimer, which causes a retro-Diels-Alder reaction. nist.gov

While the initial dimerization is primarily a thermal process, photochemistry plays a significant role in the subsequent transformations of the resulting adducts. The term "photodimerization" is more accurately applied to reactions where light absorption by the monomer directly leads to the formation of a dimer, often through a [2+2] cycloaddition pathway. In the case of this compound, the key photochemical events occur after the initial thermal dimerization or after the formation of Diels-Alder adducts with other molecules.

A significant photochemical transformation of adducts derived from this compound is the formation of polycyclic cage compounds. When Diels-Alder adducts of this cyclopentadienone are irradiated with UV light, they can undergo an intramolecular [2+2]π cycloaddition. elsevierpure.comnih.gov

For example, the thermal cycloaddition of this compound with 1-ethoxycarbonyl-1H-1,3-diazepines yields [4+2]π cycloadducts. Subsequent irradiation of these adducts leads to an efficient intramolecular photocycloaddition between the two remaining double bonds within the molecule, resulting in the formation of complex, rigid cage structures. elsevierpure.com Similarly, irradiation of the dimer of 2,5-dimethyl-3,4-di(2-thienyl)cyclopentadienone, an analogue of the title compound, also yields cage compounds through the same type of intramolecular [2+2] cycloaddition. nih.gov These cage ketones are often characterized by a carbonyl absorption band at a high frequency (e.g., 1760 cm⁻¹) in their IR spectra, which is indicative of a strained ring system. nih.gov

The formation of these cage structures is a powerful method for constructing complex polycyclic frameworks from relatively simple starting materials in a single photochemical step.

Starting MaterialReaction TypeProductKey Feature
[4+2]π Cycloadduct of this compoundIrradiation (Intramolecular [2+2]π Cycloaddition)Cage CompoundFormation of a polycyclic, strained ring system. elsevierpure.com
Dimer of 2,5-dimethyl-3,4-di(2-thienyl)cyclopentadienoneIrradiation (Intramolecular [2+2]π Cycloaddition)Cage KetoneReverts to the dimer upon heating. nih.gov

The photochemical reactions of this compound derivatives are generally understood to proceed from an electronically excited state. The formation of cage compounds from Diels-Alder adducts is mechanistically described as an intramolecular [2+2] photocycloaddition.

Upon absorption of UV light, the adduct is promoted to an excited singlet state (S₁). It may then undergo intersystem crossing (ISC) to a more stable triplet state (T₁). Studies on analogous systems, such as 2,6-bis(alkylthio)-3,5-diphenyl-4H-thiopyran-4-ones which rearrange to cyclopentadienone derivatives, indicate that the reaction proceeds via the excited triplet state. rsc.org The involvement of a triplet state is often confirmed by sensitization and quenching experiments. For instance, the photoreaction can be initiated by a triplet sensitizer (a molecule that transfers its triplet energy) and inhibited by a triplet quencher (a molecule that deactivates the triplet state).

Once in the excited triplet state, the molecule behaves like a diradical. The two proximate double bonds within the Diels-Alder adduct can then react with each other in a stepwise or concerted fashion to form two new sigma bonds, creating the cyclobutane ring characteristic of the cage structure. This intramolecular cycloaddition is favored due to the spatial proximity of the reacting π-systems, which are held in a suitable orientation by the rigid framework of the initial adduct.

Another important photochemical reaction is decarbonylation. Diels-Alder adducts of cyclopentadienones can eliminate a molecule of carbon monoxide upon irradiation. researchgate.net This Norrish Type I-type reaction likely proceeds through the cleavage of one of the C-CO bonds in the excited state to form a diradical intermediate, which then loses CO to form a more stable product.

Electrochemical Reactivity of this compound

The electrochemical behavior of this compound has not been specifically detailed in the surveyed literature. However, insights into its reactivity can be drawn from studies on structurally similar tetraaryl cyclopentadienones, which have been investigated using techniques like cyclic voltammetry (CV). researchgate.net

Cyclopentadienones are known for their antiaromatic character in their ground state (possessing 4n π electrons in the cyclic system). This electronic feature makes them susceptible to reduction. The electrochemical reduction of a tetraaryl cyclopentadienone is typically a reversible one-electron process that generates a stable radical anion. researchgate.net In this radical anion, the cyclopentadienyl ring gains aromatic character (possessing 4n+2 π electrons), which provides a thermodynamic driving force for the reduction.

The general process can be represented as: CPD + e⁻ ⇌ [CPD]•⁻

Studies on various substituted tetraaryl cyclopentadienones have shown that the reduction potential can be significantly influenced by the electronic nature of the substituents on the aryl rings. Electron-withdrawing groups make the molecule easier to reduce (shifting the reduction potential to less negative values), while electron-donating groups make it more difficult to reduce (shifting the potential to more negative values). A study of different derivatives showed a shift in reduction potential of up to 200 mV based on the substituents. researchgate.net

Based on these findings, it can be inferred that this compound would also undergo a reversible one-electron reduction to form a stable aromatic radical anion. The methyl groups at the 2 and 5 positions, being weakly electron-donating, would likely make its reduction potential slightly more negative compared to an unsubstituted analogue.

Compound ClassElectrochemical ProcessProductKey Observation
Tetraaryl Cyclopentadienones (Analogue)One-electron reductionStable radical anionReduction potential is sensitive to substituents on the aryl rings. researchgate.net
This compound (Inferred)One-electron reductionAromatic radical anionExpected to show reversible reduction behavior.

Rearrangement Reactions of this compound Adducts

This compound readily participates in Diels-Alder reactions to form bicyclic adducts. wikipedia.org These adducts can subsequently undergo a variety of rearrangement reactions, driven by thermal energy or acid catalysis, leading to structurally diverse isomers.

The Cope rearrangement is a scispace.comscispace.com-sigmatropic rearrangement of a 1,5-diene. wikipedia.org Diels-Alder adducts of this compound with alkene dienophiles result in a bicyclo[2.2.1]heptene framework which inherently contains a 1,5-diene moiety, making it a potential substrate for the Cope rearrangement. This thermal, concerted reaction proceeds through a cyclic, six-membered transition state. masterorganicchemistry.com The rearrangement is an equilibrium process, with the position of the equilibrium being determined by the relative thermodynamic stability of the starting material and the product. masterorganicchemistry.com For the adducts of this specific cyclopentadienone, the rearrangement would involve the cleavage of a C-C sigma bond and the formation of a new one, leading to a rearranged bicyclic system.

While the prompt specifies [4+7]-hydrogen shifts, this is not a standard classification for sigmatropic reactions. A more plausible and common isomerization pathway for adducts of cyclopentadienes is the cdnsciencepub.comacs.org-sigmatropic hydrogen shift. wikipedia.org These thermally allowed, suprafacial shifts are common in cyclic systems containing a 1,3-diene unit and an adjacent sp³-hybridized carbon bearing a hydrogen atom. fiveable.me In the context of Diels-Alder adducts, such a shift could lead to the migration of a hydrogen atom from one of the bridgehead positions or substituent methyl groups to a different position on the π-system, resulting in a constitutional isomer. Other potential isomerization pathways for these adducts include photochemical scispace.comcdnsciencepub.com-sigmatropic shifts and skeletal rearrangements that can occur under thermal or catalytic conditions. mcmaster.calibretexts.org

Adducts of this compound can undergo complex isomerizations under acidic conditions. A notable example is the reaction with dimethyl azodicarboxylate, which initially forms a Diels-Alder adduct. This adduct exists in equilibrium with other isomers, including a 1,3,4-oxadiazine and a 1,2-diazetidine. cdnsciencepub.com

Treatment with trifluoroacetic acid (TFA) catalyzes the interconversion of these isomers. cdnsciencepub.com The rates of isomerization and competing solvolysis reactions are dependent on the acid concentration. In dilute acid, isomerization and solvolysis compete. However, in concentrated acid, evidence suggests that all isomers are converted into a stable, multi-protonated form of the 1,3,4-oxadiazine, which is resistant to further isomerization but undergoes slow solvolysis. cdnsciencepub.com

Table 2: Acid-Catalyzed Interconversion of Adducts of this compound and Dimethyl Azodicarboxylate

Starting IsomerCatalystConditionsObserved ProductsReference
Diels-Alder AdductTrifluoroacetic Acid (TFA)Dilute acid in Chloroform-d1,3,4-Oxadiazine, 1,2-Diazetidine, Solvolysis Products cdnsciencepub.com
1,3,4-OxadiazineTrifluoroacetic Acid (TFA)Dilute acid in Chloroform-dDiels-Alder Adduct, 1,2-Diazetidine, Solvolysis Products cdnsciencepub.com
1,2-DiazetidineTrifluoroacetic Acid (TFA)Dilute acid in Chloroform-d1,3,4-Oxadiazine, Solvolysis Products (No conversion to Diels-Alder adduct) cdnsciencepub.com
Any IsomerTrifluoroacetic Acid (TFA)Concentrated acidProtonated 1,3,4-Oxadiazine (stable intermediate), followed by slow solvolysis cdnsciencepub.com

Computational and Theoretical Studies of 2,5 Dimethyl 3,4 Diphenylcyclopentadienone

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations have been instrumental in elucidating the mechanistic pathways of reactions involving 2,5-Dimethyl-3,4-diphenylcyclopentadienone (B12062004). These theoretical investigations provide insights into the structures of transition states, the role of molecular orbitals, and the energy landscapes of its chemical transformations.

DFT Studies on Cycloaddition Transition States

Density Functional Theory (DFT) has emerged as a workhorse for studying the transition states of cycloaddition reactions, such as the Diels-Alder reaction, in which this compound readily participates. These calculations can predict the geometries of transition states, including the lengths of forming and breaking bonds, and help to understand the factors governing stereoselectivity, such as the preference for endo or exo products. masterorganicchemistry.comyoutube.com

For instance, in the Diels-Alder reaction between a diene and a dienophile, two primary transition states, endo and exo, are possible. The endo transition state is often favored due to secondary orbital interactions, even though it may be more sterically hindered. masterorganicchemistry.com DFT calculations, often employing the B3LYP functional with a 6-31G* basis set, can quantify the energy difference between these transition states. researchgate.netreddit.comresearchgate.netnih.govgrafiati.com For many Diels-Alder reactions, the endo pathway is found to be kinetically favored, leading to the predominant formation of the endo adduct. researchgate.net However, the exo product is typically thermodynamically more stable. youtube.com Computational studies on related systems, such as the reaction of 2,5-dimethylfuran (B142691) with dienophiles, have shown that the stereoselectivity can be influenced by the solvent and the presence of Lewis acid catalysts, which can be modeled using DFT. nih.govnih.gov

Table 1: Representative Data from DFT Calculations on Diels-Alder Reactions

ReactantsMethod/Basis SetCalculated ParameterValueReference
Cyclopentadiene (B3395910) + Methyl Vinyl KetoneB3LYP/MMActivation Free Energy (endo)Lower than semiempirical methods nih.gov
Cyclopentadiene + Methyl Vinyl KetoneB3LYP/MMActivation Free Energy (exo)Higher than endo nih.gov
Dibenzazepine + 2,5-DimethylfuranDFT (various)Favored Adduct (low temp)endo researchgate.net
2,5-Dimethylfuran + Acrolein (uncatalyzed)DFTSelectivity (low polarity)Small endo nih.gov
2,5-Dimethylfuran + Acrolein (AlCl₃ catalyzed)DFTSelectivityIncreased exo nih.gov

This table presents data from analogous systems to illustrate the types of information obtained from DFT studies.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding pericyclic reactions. It posits that the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction's feasibility and regioselectivity. yale.edumsu.edu A smaller HOMO-LUMO energy gap generally correlates with higher reactivity.

In a typical Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is dominant. For this compound acting as a diene, its reactivity with various dienophiles can be rationalized by analyzing the energies and symmetries of its frontier orbitals. The electronic properties of the substituents on both the diene and the dienophile can significantly alter the HOMO and LUMO energy levels, thereby influencing the reaction rate.

Conceptual DFT provides a framework to quantify the reactivity of molecules through descriptors such as electrophilicity and nucleophilicity, which are derived from the FMO energies. beilstein-journals.org For example, the dienophilic reactivity of related phosphorus-containing heterocycles has been successfully rationalized using these DFT-based indices, where a lower HOMO-LUMO gap indicated higher reactivity. beilstein-journals.org While a detailed FMO analysis for this compound is not explicitly detailed in the provided search results, the principles of FMO theory are fundamental to understanding its cycloaddition chemistry. The LUMO energy, in particular, can be correlated with properties like the reduction potential of related compounds. nih.gov

Table 2: Key Concepts in FMO Analysis of Cycloadditions

ConceptDescriptionRelevance to this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A smaller gap with a dienophile's LUMO would indicate a more facile cycloaddition reaction.
Orbital Symmetry The symmetry of the interacting orbitals must allow for constructive overlap to form new sigma bonds.Determines if the reaction is thermally or photochemically allowed under concerted pathways.
Secondary Orbital Interactions Interactions between other orbitals of the diene and dienophile, not directly involved in bond formation.Often used to explain the preference for the endo product in Diels-Alder reactions. masterorganicchemistry.com

Energy Profiles and Activation Barriers for Transformations

Computational chemistry allows for the mapping of reaction energy profiles, which depict the energy of the system as it progresses from reactants to products through a transition state. The height of the energy barrier from the reactants to the transition state is the activation energy, a critical determinant of the reaction rate.

For this compound, a key transformation is its reversible dimerization via a Diels-Alder reaction. truman.edu Experimental studies have been conducted to determine the activation energy for this process by monitoring the change in concentration over time at various temperatures. truman.edu Theoretical calculations can complement these experiments by providing a detailed energy profile for the dimerization, including the structures of the monomer, the transition state, and the dimer. While specific computationally derived energy profiles for the dimerization of this compound were not found, DFT calculations are routinely used to determine such profiles for similar reactions. researchgate.net These calculations can elucidate the thermodynamics (relative energies of reactant and product) and kinetics (activation energy) of the transformation.

Modeling of Monomer-Dimer Equilibrium Energetics

This compound exists in a reversible equilibrium with its colorless dimer. truman.edu The position of this equilibrium is dependent on factors such as temperature and solvent. Computational modeling can provide a quantitative understanding of the energetics of this monomer-dimer equilibrium.

The enthalpy of reaction (ΔrH°) for the dimerization has been reported in the NIST Chemistry WebBook. nist.gov More advanced computational techniques, such as molecular dynamics simulations, can be employed to calculate the free energy of dimerization. mpg.de These methods involve simulating the system over time and "counting" the proportion of time the molecules exist as monomers versus dimers to determine the equilibrium constant. mpg.de While a specific computational study modeling the monomer-dimer equilibrium of this compound was not identified, the theoretical frameworks for such calculations are well-established.

Table 3: Thermodynamic Data for the Dimerization of this compound

ParameterValue (kJ/mol)Source
ΔrH°-83.7NIST Chemistry WebBook nist.gov

Note: This value represents the enthalpy of reaction for the dimerization.

Conformational Analysis and Stereochemical Prediction of Derivatives

The cycloaddition reactions of this compound can lead to a variety of stereoisomeric products. Computational conformational analysis is a powerful tool for predicting the most stable conformations of these adducts and for understanding the origins of stereoselectivity.

DFT calculations can be used to determine the relative energies of different stereoisomers, such as endo and exo adducts, and to predict which isomer is likely to be the major product under kinetic or thermodynamic control. masterorganicchemistry.comyoutube.comnih.gov For example, in the Diels-Alder reaction between strained allenes and furan, DFT (B3LYP/6-31G) calculations were used to explain the observed product ratios, revealing a preference for a stepwise diradical pathway. nih.gov

Furthermore, computational methods can be used to analyze the conformations of the resulting cycloadducts. These studies can predict the most stable three-dimensional structures by calculating the energies of different spatial arrangements of the atoms. This information is crucial for understanding the properties and further reactivity of the derivatives of this compound.

Computational Design of Novel Reactivity and Selectivity

A frontier in computational chemistry is the in silico design of molecules with tailored reactivity and selectivity. By modifying the structure of this compound with different substituents, it is theoretically possible to tune its electronic and steric properties to achieve desired outcomes in its reactions.

For example, computational screening of different cyclopentadienone derivatives can be performed to identify candidates with enhanced reactivity or altered selectivity in cycloaddition reactions. DFT calculations can predict how different electron-donating or electron-withdrawing groups on the phenyl rings or methyl groups would affect the HOMO-LUMO gap and, consequently, the Diels-Alder reactivity. beilstein-journals.org Such computational approaches have been used to design novel cyclopentadithiophene derivatives for applications in organic light-emitting diodes (OLEDs) by tuning their electronic properties. researchgate.netresearchgate.net

Moreover, computational methods can be employed to design catalysts that can control the stereoselectivity of reactions involving cyclopentadienones. For instance, theoretical studies have explored how dual-functional Brønsted acids can enforce a specific conformation in the transition state of a Diels-Alder reaction through hydrogen bonding, leading to high exo-selectivity. rsc.org While specific studies on the computational design of this compound reactivity are not prevalent, the existing computational methodologies provide a clear roadmap for future investigations in this area. nih.govrsc.org

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. It allows for the structural elucidation of starting materials, intermediates, and products, providing a quantitative profile of all species present in the reaction mixture.

Dynamic NMR (DNMR) spectroscopy is particularly useful for studying reversible molecular processes that involve changes in chemical shifts or coupling constants. These processes, such as conformational changes, proton exchanges, and ligand exchanges, occur at rates that are comparable to the NMR timescale (approximately 10⁻¹ to 10⁴ s⁻¹). By analyzing the changes in NMR spectra at various temperatures, kinetic and thermodynamic parameters of these exchange processes can be determined.

In the context of 2,5-Dimethyl-3,4-diphenylcyclopentadienone (B12062004) and its derivatives, DNMR can be employed to study the restricted rotation around single bonds, for instance, the C-C bond connecting the cyclopentadienone ring to its phenyl substituents. At room temperature, if the rotation is fast on the NMR timescale, the signals for the ortho and meta protons of the phenyl rings may appear as single, averaged resonances. However, upon cooling, the rotation can be slowed or "frozen out," leading to the appearance of distinct signals for the non-equivalent protons. The temperature at which the separate signals coalesce into a single peak (the coalescence temperature) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. This provides valuable information about the steric and electronic effects influencing the molecule's conformation in solution.

While a specific DNMR study on this compound is not prominently documented, studies on structurally similar molecules, such as 5,5-dimethyl-3,4-di-p-tolyl-2-cyclopenten-1-one, have demonstrated the utility of this technique. In such systems, variable temperature NMR has been used to quantify the energy barriers for the rotation of the aryl groups.

This compound is a reactive diene in Diels-Alder reactions, forming cycloadducts with various dienophiles. These reactions can potentially yield multiple isomers, including endo and exo stereoisomers, as well as different regioisomers. NMR spectroscopy, particularly advanced 2D techniques, is crucial for unambiguously determining the structure of these adducts.

In a Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile, both regiochemistry (the relative orientation of the substituents on the newly formed ring) and stereochemistry (the spatial arrangement of the atoms) must be established. For instance, in the reaction of this compound with a dienophile like maleic anhydride, the primary products are the endo and exo adducts.

The stereochemistry of these adducts can be definitively assigned using Nuclear Overhauser Effect (NOE) spectroscopy (1D NOE or 2D NOESY). The NOE effect is observed between protons that are close in space, regardless of whether they are connected through chemical bonds. For example, in the endo adduct, an NOE is expected between the protons on the bridge of the bicyclic system and the protons of the substituent on the dienophile that are oriented on the same face of the ring. In contrast, in the exo adduct, these protons are on opposite faces, and no such NOE would be observed. The analysis of these spatial correlations allows for the unequivocal assignment of the endo or exo configuration. sfu.caresearchgate.net

For example, in the Diels-Alder reaction of cyclopentadiene (B3395910) derivatives with maleic anhydride, the bridgehead protons alpha to the carbonyl groups show distinct chemical shifts for the exo and endo isomers. nih.gov In the exo adduct, these protons typically appear at a different chemical shift compared to the endo adduct. nih.gov These assignments are further confirmed by NOESY experiments, which reveal cross-peaks between spatially proximate protons, confirming the stereochemical arrangement. sfu.ca

NMR Technique Application in Adduct Characterization Example Observation
1D ¹H NMRInitial assessment of isomer formation and purity.Distinct chemical shifts for bridgehead protons in endo vs. exo isomers. nih.gov
2D COSYEstablishes proton-proton coupling networks (connectivity).Correlation between adjacent protons in the bicyclic framework.
2D HSQC/HMBCCorrelates protons to their directly attached (HSQC) or long-range coupled (HMBC) carbons.Unambiguous assignment of all proton and carbon signals in the adduct. researchgate.net
2D NOESYDetermines spatial proximity of protons.Cross-peaks between bridge protons and endo-oriented substituents, confirming endo stereochemistry. sfu.ca

This compound can act as a ligand in organometallic chemistry, forming complexes with various transition metals. NMR spectroscopy is a primary tool for characterizing the structure and dynamics of these complexes in solution.

Iron tricarbonyl complexes of cyclopentadienones are a well-studied class of compounds. gettysburg.edu For instance, in [2,5-bis(3,5-dimethylphenyl)-3,4-diphenylcyclopentadienone]iron tricarbonyl, ¹H and ¹³C NMR spectra at room temperature can reveal information about the symmetry and dynamic behavior of the complex. gettysburg.edu The equivalence or non-equivalence of the methyl groups on the phenyl rings can indicate the rate of rotation around the C-C bond connecting the cyclopentadienone to these substituents in solution. gettysburg.edu

Furthermore, variable-temperature NMR studies can be used to investigate fluxional processes in these organometallic complexes, such as the exchange of carbonyl ligands. In some di-µ-carbonyl-biscarbonyl(η-cyclopentadienyl)iron complexes, ¹³C NMR has been used to study the mechanism of bridge-terminal carbonyl exchange. researchgate.net A mechanism involving the breaking of a carbonyl bridge, rotation around the metal-metal bond, and subsequent reformation of the bridge can be elucidated by analyzing the changes in the carbonyl region of the ¹³C NMR spectrum at different temperatures. researchgate.net The activation energy for such processes can be calculated, providing insight into the stability and reactivity of the complex. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Equilibrium Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the kinetics and equilibria of reactions that involve a change in chromophores. The reversible dimerization of the highly colored this compound (a monomer) to its colorless dimer provides a classic example of a reaction that can be monitored using UV-Vis spectroscopy. truman.edu

The monomeric form of this compound possesses an extended conjugated system, resulting in a strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its color. The dimer, formed through a Diels-Alder reaction where one molecule of the cyclopentadienone acts as the diene and another as the dienophile, has a disrupted conjugated system and is colorless, meaning it does not absorb significantly in the visible range. truman.edu

This difference in spectroscopic properties allows for the convenient monitoring of the dimerization reaction kinetics. truman.edu By measuring the decrease in absorbance at the wavelength of maximum absorption (λ_max) of the monomer over time, the rate of the reaction can be determined. truman.edu The λ_max for this compound is reported to be around 460 nm, with a molar absorptivity (ε) of approximately 225 M⁻¹·cm⁻¹. truman.edu

According to the Beer-Lambert Law (A = εbc), the absorbance (A) is directly proportional to the concentration (c) of the absorbing species. Therefore, by monitoring the change in absorbance, one can directly follow the change in the concentration of the monomer. From this data, the rate law, reaction order, and rate constant for the dimerization can be determined by plotting the concentration data in various ways (e.g., [A] vs. time, ln[A] vs. time, or 1/[A] vs. time). Furthermore, by conducting the experiment at different temperatures, the activation energy of the reaction can be calculated using the Arrhenius equation. truman.edu

Parameter Value/Technique Reference
λ_max (monomer)~460 nm truman.edu
Molar Absorptivity (ε)~225 M⁻¹·cm⁻¹ truman.edu
Reaction MonitoredDimerization of the monomer truman.edu
Kinetic Parameters DeterminedRate law, rate constant, activation energy truman.edu

Infrared (IR) Spectroscopy for Characterization of Reactive Intermediates

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in molecules and can be particularly useful for characterizing reactive intermediates. By monitoring changes in the IR spectrum during a reaction, the formation and consumption of transient species can be observed.

In reactions involving this compound, IR spectroscopy can be used to track the characteristic carbonyl (C=O) stretching frequency. For the monomer, this stretch is typically observed in the region of 1680-1700 cm⁻¹. In its organometallic complexes, such as the iron tricarbonyl adduct, the coordination of the cyclopentadienone to the metal center will influence the electron density distribution in the C=O bond, leading to a shift in its stretching frequency. This shift provides evidence of coordination and can offer insights into the nature of the metal-ligand bond. For example, in pentaphenylcyclopentadienyl iron dicarbonyl complexes, the CO stretching frequencies are observed in the range of 1939-2009 cm⁻¹. nih.gov

In a hypothetical scenario, if a reaction of this compound were to proceed through a ketene (B1206846) intermediate, for example, via photochemical decarbonylation, in-situ IR spectroscopy would be an ideal tool for its detection, as ketenes exhibit a very strong and characteristic absorption band around 2150 cm⁻¹.

Mass Spectrometry for Product Identification and Mechanistic Tracing

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of molecular structures through the analysis of fragmentation patterns.

In the context of this compound, mass spectrometry is essential for confirming the identity of reaction products. For instance, in a study of the irradiation product of the this compound dimer, mass spectrometry was used to prove the structure of the resulting compound.

The fragmentation pattern of this compound in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement (if a γ-hydrogen is available). For this compound, α-cleavage would lead to the loss of a methyl radical (CH₃•) or a phenyl radical (C₆H₅•), although the latter is less common. A retro-Diels-Alder reaction is a characteristic fragmentation pathway for Diels-Alder adducts, and in the mass spectrum of the dimer of this compound, a peak corresponding to the monomeric ion would be expected.

Mechanistic tracing studies can be performed using isotopically labeled starting materials. For example, by using a deuterated analog of this compound, the fate of specific hydrogen atoms during a reaction can be tracked by observing the m/z values of the products and fragments in the mass spectrum. This can help to distinguish between different proposed reaction mechanisms.

The following table shows predicted m/z values for some possible adducts of this compound that could be identified by mass spectrometry. uni.lu

Adduct m/z (Predicted)
[M+H]⁺261.12740
[M+Na]⁺283.10934
[M-H]⁻259.11284
[M+NH₄]⁺278.15394
[M]⁺260.11957

X-ray Crystallography for Solid-State Structural Determination of Adducts and Complexes

X-ray crystallography stands as an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For the study of this compound and its derivatives, this technique has been pivotal in elucidating the precise stereochemistry and bonding arrangements within various adducts and organometallic complexes. The insights gained from these structural analyses are fundamental to understanding reaction mechanisms, conformational preferences, and the intricate non-covalent interactions that govern the solid-state architecture of these compounds.

Detailed crystallographic studies have been conducted on several key adducts, particularly those resulting from cycloaddition reactions. A notable example is the investigation into the adducts formed between this compound and dimethyl azodicarboxylate. Research has revealed the formation of multiple isomers, and X-ray analysis was crucial in identifying a fourth isomer, a 1,3-oxazolidinone, which forms upon rearrangement of a 1,3,4-oxadiazine precursor. researchgate.net This structural elucidation provided definitive evidence for the rearrangement pathway, a feat not achievable by spectroscopic methods alone. researchgate.net The study also involved the X-ray analysis of related isomeric oxadiazines to firmly establish their distinct structures. researchgate.net

Furthermore, the versatility of this compound as a ligand in organometallic chemistry has been explored, leading to the synthesis of various metal complexes. While detailed crystallographic data for a wide array of these complexes are dispersed throughout the literature, a specific palladium complex has been characterized, revealing a trans square-planar geometry at the metal center. researchgate.net

The following tables summarize key crystallographic data for representative adducts and complexes of this compound, showcasing the level of structural detail that can be obtained through X-ray diffraction.

Crystallographic Data for a 1,3-Oxazolidinone Isomer

The isomerization of a 1:1 adduct of this compound and dimethyl azodicarboxylate yields a 1,3-oxazolidinone, the structure of which was confirmed by X-ray crystallography. researchgate.net

Parameter Value
Compound 1,3-Oxazolidinone isomer of the 1:1 adduct
Method X-ray Analysis
Key Finding Confirmed the rearranged molecular structure
Detailed bond lengths and angles are available in the primary literature. researchgate.net

Crystallographic Data for a Palladium Complex

A palladium complex featuring a phosphine (B1218219) ligand derived from a related system demonstrates the utility of X-ray crystallography in organometallic chemistry. researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 10.202(3)
b (Å) 10.964(4)
c (Å) 14.943(5)
β (°) 90.16(6)
Z 2
R-value 0.040
This data pertains to a related palladium complex and not a direct adduct of this compound. researchgate.net

These examples underscore the power of X-ray crystallography in providing definitive structural evidence that is crucial for advancing the understanding of the chemical behavior of this compound and its derivatives.

Applications in Complex Molecular Synthesis and Materials Science

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Systems

2,5-Dimethyl-3,4-diphenylcyclopentadienone (B12062004) is a potent diene in Diels-Alder reactions, a powerful method for constructing six-membered rings. This reactivity is harnessed to synthesize complex polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. The general strategy involves a [4+2] cycloaddition reaction between the cyclopentadienone and a suitable dienophile, typically an alkyne or a strained alkene. This initial cycloaddition is often followed by a spontaneous or induced elimination of a small molecule, such as carbon monoxide, which drives the reaction towards the formation of a stable aromatic ring.

A classic example of this type of reaction is the synthesis of highly substituted benzene derivatives. For instance, the reaction of a cyclopentadienone with an alkyne leads to a bicyclic intermediate which then expels carbon monoxide to form the aromatic product. This methodology allows for the construction of sterically hindered and electronically interesting PAHs that would be difficult to synthesize through other means. The reaction of tetraphenylcyclopentadienone with diphenylacetylene to form hexaphenylbenzene is a well-known example of this type of transformation, illustrating the utility of cyclopentadienones in generating highly substituted aromatic systems. researchgate.netnih.gov

The versatility of this approach allows for the synthesis of a wide array of fused aromatic systems by carefully selecting the dienophile. The use of dienophiles containing additional rings or functional groups can lead to the formation of complex, multi-ring PAHs. These compounds are of significant interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their unique photophysical and electronic properties.

Building Blocks for Advanced Organic Scaffolds

Beyond the synthesis of planar PAHs, this compound serves as a versatile building block for the construction of more complex, three-dimensional organic scaffolds. The Diels-Alder reaction, being a stereospecific cycloaddition, allows for the precise control of the stereochemistry of the resulting products. This feature is particularly valuable in the synthesis of complex molecules with defined three-dimensional structures.

The initial Diels-Alder adducts formed from this compound can be isolated and further functionalized, providing access to a wide range of advanced organic scaffolds. These adducts contain a bicyclic core that can be modified through various chemical transformations, such as ring-opening, reduction, or further cycloadditions. This allows for the creation of intricate molecular architectures that are of interest in medicinal chemistry and drug discovery.

For example, the bicyclic ketone functionality in the Diels-Alder adducts can be used as a handle for further chemical modifications. Reduction of the ketone, followed by rearrangement or fragmentation reactions, can lead to the formation of novel carbocyclic and heterocyclic frameworks. The ability to build upon the initial cycloadduct in a stepwise and controlled manner makes this compound a valuable tool for the divergent synthesis of libraries of complex molecules for biological screening.

Role in the Synthesis of Organosilicon Compounds for Silicone Chemistry

A significant application of this compound is in the synthesis of functionalized organosilicon compounds, which are important precursors in silicone chemistry. The Diels-Alder reaction of this diene with vinyl-substituted silanes provides an efficient route to introduce bulky, aromatic groups into organosilicon monomers and polymers.

In a notable study, this compound (DDPC) was reacted with vinyl-triethoxysilane (VTES) and vinyl-heptamethylcyclotetrasiloxane (VHMCTS) to synthesize novel (2,5-dimethyl-3,4-diphenyl)phenyl silicon compounds. researchgate.net The reaction, carried out in a high-boiling solvent like diphenyl ether, proceeds through a Diels-Alder cycloaddition followed by an in-situ aromatization, leading to the formation of a stable phenyl group attached to the silicon atom. researchgate.net This process provides a direct method to incorporate large, rigid aromatic moieties into siloxane backbones.

The resulting organosilicon compounds, such as (2,5-dimethyl-3,4-diphenyl)phenyl-triethoxysilane (DDPTES) and (2,5-dimethyl-3,4-diphenyl)phenyl-heptamethylcyclotetrasiloxane (DDPHMCTS), possess a unique combination of organic and inorganic properties. researchgate.net The bulky aromatic groups can enhance the thermal stability, refractive index, and mechanical properties of silicone materials. These modified silicones have potential applications as high-performance elastomers, resins, and coatings.

Below is an interactive data table summarizing the synthesis and characterization of these organosilicon compounds:

Product NameAbbreviationDieneDienophileYield (%)Elemental Analysis (Found %)Elemental Analysis (Calculated %)
(2,5-dimethyl-3,4-diphenyl)phenyl-triethoxysilaneDDPTESDDPCVTES78.8C: 73.95, H: 7.68C: 74.28, H: 7.61
(2,5-dimethyl-3,4-diphenyl)phenyl-heptamethylcyclotetrasiloxaneDDPHMCTSDDPCVHMCTS73.4C: 60.43, H: 7.10C: 60.17, H: 7.11

Data sourced from a study on the synthesis and characterization of (2,5-dimethyl-3,4-diphenyl)phenyl silicon compounds. researchgate.net

Exploration of this compound in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules to form larger, organized assemblies. While direct applications of this compound in supramolecular chemistry are still emerging, the structural motifs derived from this compound offer significant potential for the design of novel host-guest systems and self-assembling materials.

The rigid and sterically demanding nature of the polycyclic aromatic systems synthesized from this compound makes them attractive candidates for the construction of molecular hosts. These hosts can possess well-defined cavities capable of encapsulating smaller guest molecules, leading to the formation of stable host-guest complexes. The phenyl substituents on the aromatic core can be further functionalized with recognition sites, such as hydrogen bonding donors or acceptors, to enhance the selectivity of guest binding.

Furthermore, derivatives of this compound can be designed to self-assemble into larger supramolecular structures through non-covalent interactions like π-π stacking and van der Waals forces. By introducing specific functional groups, it is possible to control the directionality and dimensionality of the self-assembly process, leading to the formation of one-dimensional nanotubes, two-dimensional sheets, or three-dimensional frameworks. These materials could find applications in areas such as molecular sensing, catalysis, and drug delivery. The exploration of organometallic complexes derived from cyclopentadienone analogues as building blocks for supramolecular structures further highlights the potential in this area. frontiersin.org

Future Research Directions and Emerging Paradigms

Development of Enantioselective and Diastereoselective Transformations

The synthesis of chiral molecules with high stereocontrol is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. While the Diels-Alder reaction of cyclopentadienones is well-documented, a significant frontier lies in the development of enantioselective and diastereoselective variants involving 2,5-dimethyl-3,4-diphenylcyclopentadienone (B12062004).

Future research will likely focus on the use of chiral catalysts to control the stereochemical outcome of its cycloaddition reactions. The development of catalytic systems that can effectively differentiate between the enantiotopic faces of the dienophile or the diene is a key objective. Strategies could involve chiral Lewis acids or organocatalysts that can interact with the reactants to induce asymmetry. For instance, the design of chiral oxazaborolidinium catalysts has shown success in related tandem reactions, suggesting a potential pathway for controlling the stereochemistry of products derived from cyclopentadienones. researchgate.net A highly enantioselective cobalt-catalyzed semipinacol rearrangement has also been reported to provide access to enantioenriched α-aryl ketones, demonstrating a viable strategy for achieving high enantioselectivity in complex rearrangements. chemrxiv.org

Furthermore, the substrate itself can be modified to incorporate chiral auxiliaries, which could direct the stereochemical course of the reaction before being subsequently removed. The challenge remains in achieving high levels of stereoselectivity while maintaining the high reactivity inherent to the cyclopentadienone system. Success in this area would unlock access to a vast library of complex, stereochemically defined polycyclic scaffolds.

Table 1: Potential Strategies for Stereoselective Control

StrategyDescriptionPotential Catalyst/AuxiliaryDesired Outcome
Chiral Lewis Acid CatalysisA chiral Lewis acid coordinates to the dienophile or the cyclopentadienone, creating a chiral environment around the reaction center.Boron-, Copper-, or Titanium-based chiral complexesHigh enantiomeric excess (e.e.) in Diels-Alder adducts.
OrganocatalysisUse of small, chiral organic molecules (e.g., derived from proline or cinchona alkaloids) to catalyze the reaction.Chiral amines, phosphoric acids, or hydrogen-bond donorsHigh diastereo- and enantioselectivity under mild conditions.
Chiral AuxiliaryCovalent attachment of a chiral group to the dienophile to direct the approach of the cyclopentadienone.Evans auxiliaries, Oppolzer's sultamPredictable and high diastereoselectivity.
Transition Metal CatalysisEmploying chiral transition metal complexes where the cyclopentadienone could potentially act as a ligand. nih.govChiral Gold or Rhodium complexesNovel cycloaddition pathways and high enantioselectivity. nih.gov

Integration with Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comwiley.com The application of this technology to reactions involving this compound is a promising area for future development.

Many reactions involving cyclopentadienones, such as the Diels-Alder dimerization, are thermally driven and can be highly exothermic. truman.edu Flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control, mitigating the risk of thermal runaways and improving product selectivity. wiley.com This is particularly relevant for scaling up the production of derivatives of this compound.

Future work could focus on developing integrated, multi-step flow syntheses. For example, the in-situ generation of this compound followed immediately by a cycloaddition reaction in a subsequent reactor could streamline synthetic sequences, avoiding the isolation of potentially unstable intermediates. uc.pt This approach is especially advantageous for cycloaddition reactions, which are atom-efficient transformations well-suited for flow systems. nih.gov The integration of in-line purification and analysis would further enhance the efficiency of these processes, paving the way for automated, on-demand synthesis of complex molecules derived from this cyclopentadienone. ku.edu

Exploration of Bio-Inspired and Biomimetic Reactions

Nature provides a rich blueprint for designing efficient and selective catalysts. rsc.org Bio-inspired and biomimetic catalysis seeks to emulate the principles of enzymatic reactions to perform challenging chemical transformations. nih.govyoutube.com A fascinating future direction involves harnessing this compound within such bio-inspired frameworks.

One avenue of exploration is the design of artificial metalloenzymes where a metal complex bearing a cyclopentadienone-derived ligand is incorporated within a protein scaffold. The protein environment can provide a chiral pocket, inducing stereoselectivity in reactions catalyzed by the metal center, a concept that has been explored to create new-to-nature enzymes. youtube.com

Another approach is to use the cyclopentadienone core to construct mimics of enzyme active sites. For example, hydrogenases are enzymes that efficiently produce hydrogen, often featuring nickel-sulfur active sites. anl.gov One could envision designing ligands based on the this compound scaffold that coordinate to earth-abundant metals like iron or nickel, creating catalysts that mimic the function of these enzymes for applications in sustainable energy. anl.govacs.org The electronic properties and structural rigidity of the cyclopentadienone core could be tuned to optimize the catalytic activity of these biomimetic systems. rsc.org

Advanced Catalyst Design Utilizing this compound Ligands

The use of cyclopentadienyl (B1206354) (Cp) and its derivatives as ligands in organometallic chemistry is well-established, leading to a wide range of catalytic applications. catalysis.blogwikipedia.org Cyclopentadienone (CpO) ligands are also gaining significant interest due to their unique electronic properties and their ability to participate in metal-ligand cooperation (MLC). acs.org

Future research is poised to explore this compound as a tunable ligand for advanced catalyst design. The substituents on the cyclopentadienone ring (two methyl and two phenyl groups) offer steric bulk and electronic influence that can be systematically modified to fine-tune the properties of the resulting metal complex. These complexes, featuring metals such as ruthenium, rhodium, or iron, could be applied to a variety of catalytic transformations, including transfer hydrogenation, C-H activation, and bond cleavage reactions. acs.orgacs.org

A key area of investigation will be the synthesis and characterization of novel metal complexes where this compound serves as an η⁴- or η⁵-ligand (after aromatization of the ring). The electronic donation from the metal to the cyclopentadienone ligand can be substantial, influencing the reactivity of the complex. acs.org By modulating the substituents on the phenyl rings (e.g., adding electron-donating or -withdrawing groups), it may be possible to create a library of catalysts with graded reactivity, optimized for specific chemical transformations.

Table 2: Potential Catalytic Applications of Metal-Cyclopentadienone Complexes

Metal CenterPotential Reaction TypeRationale
Ruthenium (Ru)Transfer HydrogenationBased on the well-known activity of Shvo's catalyst, which features a related hydroxycyclopentadienyl ligand. acs.org
Rhodium (Rh)[2+2+1] Carbonylative CycloadditionRhodium complexes are known to catalyze such reactions, and a cyclopentadienone ligand could modulate selectivity. nii.ac.jp
Iron (Fe)Hydrogenation of KetonesIron is an earth-abundant, low-cost metal, and its cyclopentadienone complexes have shown catalytic activity. acs.org
Tantalum (Ta)Inert Bond CleavageEarly transition metals in combination with CpO ligands could exhibit unique reactivity due to strong metal-to-ligand electron donation. acs.org

Predictive Modeling and Machine Learning in Reaction Discovery

The optimization of chemical reactions often requires extensive experimentation. bohrium.com Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate this process by identifying optimal reaction conditions and even discovering new reactions. beilstein-journals.orgnih.gov Applying these computational approaches to the chemistry of this compound represents a significant opportunity.

ML algorithms can be trained on datasets of known reactions involving cyclopentadienones to build predictive models. researchgate.net These models could predict the outcome (e.g., yield, selectivity) of a Diels-Alder reaction between this compound and a novel dienophile under various conditions (solvent, temperature, catalyst). This would allow researchers to screen a vast parameter space in silico, focusing experimental efforts on the most promising candidates. beilstein-journals.org

Furthermore, ML can be combined with high-throughput experimentation in a closed-loop or self-optimizing system. bohrium.com An automated platform could perform a small number of initial reactions, feed the results to an ML algorithm (such as a Bayesian optimization model), which then suggests the next set of experiments to perform to rapidly converge on the optimal conditions. nih.gov This approach could be used not only to optimize known transformations but also to discover entirely new reactivity patterns for this compound.

Investigation of this compound in Nanoscience and Advanced Materials

The unique conjugated structure of this compound makes it an attractive candidate for the development of advanced functional materials. Its derivatives have been shown to possess interesting photophysical properties, including strong emission, suggesting their potential as light-harvesting species. jcsp.org.pkjcsp.org.pk

A key future direction is the synthesis of novel polymers incorporating this cyclopentadienone moiety. For instance, through Diels-Alder polyaddition reactions, it can be used to create highly arylated polyphenylenes. nii.ac.jp These materials are often characterized by excellent thermal stability and could find applications in high-performance plastics or as precursors for carbon-based materials.

In the realm of nanoscience, the defined structure of this compound could be exploited for the bottom-up synthesis of nanostructures. Its propensity for self-dimerization via a Diels-Alder reaction could be controlled and directed to form well-ordered molecular assemblies. acs.org Furthermore, its electronic properties make it a candidate for incorporation into organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research into synthesizing derivatives with tailored electronic energy levels could lead to new, efficient materials for these applications. jcsp.org.pk

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimization Strategy
SolventTest toluene, THF, DMF; polarity impacts dienophile activation.
TemperatureGradient trials (60–140°C) to balance reaction rate vs. decomposition.
CatalystLewis acids (e.g., ZnCl₂) may enhance regioselectivity.
Oxidation StepUse MnO₂ or DDQ for efficient conversion of dihydro intermediates to cyclopentadienone.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.5–8.0 ppm) and carbonyl signals (δ 180–200 ppm). Substituent effects (methyl, phenyl) split peaks due to hindered rotation .
  • IR Spectroscopy : Confirm carbonyl stretch (~1680 cm⁻¹) and absence of hydroxyl groups.
  • XRD : Resolve crystal packing and substituent orientation, critical for understanding reactivity .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Basic: What safety protocols should be followed when handling this compound?

Answer:
While no direct safety data exists for this compound, extrapolate from brominated analogs (e.g., 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone ):

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First Aid : For skin contact, wash with soap/water; seek medical attention if irritation persists.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

Advanced: How does surface adsorption impact the stability of this compound in laboratory environments?

Answer:
Indoor surfaces (glass, stainless steel) may catalyze degradation via adsorption-driven reactions. Studies on organic-surface interactions suggest:

  • Adsorption Kinetics : Use quartz crystal microbalance (QCM) to quantify adhesion on common lab surfaces .
  • Reactivity : Surface-bound oxidants (e.g., ozone) may accelerate decomposition. Employ XPS or ToF-SIMS to track surface-mediated chemical changes .
  • Mitigation : Store samples in glass vials with PTFE-lined caps to minimize interfacial reactions.

Advanced: How can contradictory spectroscopic data for cyclopentadienone derivatives be resolved?

Answer:
Discrepancies often arise from:

  • Tautomerism : Dynamic equilibrium between enol and keto forms alters NMR/IR profiles. Use variable-temperature NMR to detect interconversion.
  • Crystallinity : Amorphous vs. crystalline phases yield differing XRD patterns. Anneal samples or recrystallize from ethyl acetate/hexane.
  • Solvent Effects : Polar solvents shift carbonyl IR stretches. Standardize solvent systems (e.g., CDCl₃ for NMR).

Advanced: What computational methods aid in predicting the electronic structure and reactivity of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map HOMO/LUMO distributions, predicting sites for electrophilic attack.
  • MD Simulations : Model thermal stability by simulating decomposition pathways at 300–500 K.
  • TD-DFT : Correlate UV-Vis spectra (λ_max) with π→π* transitions for photochemical studies.

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